2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 101195-61-3
VCID: VC15941143
InChI: InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

CAS No.: 101195-61-3

Cat. No.: VC15941143

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione - 101195-61-3

Specification

CAS No. 101195-61-3
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
Standard InChI InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3
Standard InChI Key WDHCNBWDILCMCF-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione, delineates a polycyclic framework comprising:

  • A partially saturated isoquinoline nucleus (10,10a-dihydroisoquinoline)

  • A fused imidazole ring substituted with a propyl group at N-2

  • Two ketone groups at positions 1 and 3 of the imidazole ring .

The saturation at the 10,10a-positions introduces conformational constraints, while the propyl side chain modulates lipophilicity. X-ray crystallographic data for this specific derivative remain unpublished, but analogous imidazoisoquinolines exhibit planar aromatic systems with puckered saturated regions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through a tandem cyclization-alkylation strategy:

  • Core Formation: Condensation of a substituted isoquinoline precursor with a maleimide derivative to form the imidazole ring .

  • Side Chain Introduction: N-alkylation using propyl bromide or similar electrophiles.

Reported Synthetic Routes

Although explicit protocols for 2-propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione are proprietary, analogous methods involve:

Step 1: Preparation of 10,10a-dihydroisoquinoline-1,3-dione

  • React isoquinoline with maleic anhydride in acetic acid under reflux to form the dihydrodione intermediate .

Step 2: Propyl Group Installation

  • Treat the intermediate with propylamine in toluene at 80°C, facilitating nucleophilic substitution at the imidazole nitrogen.

Step 3: Purification

  • Chromatographic separation (silica gel, hexane/ethyl acetate gradient) yields the pure product .

ParameterConditionsYield (%)
CyclizationMaleic anhydride, AcOH, 60°C, 6h65–70
AlkylationPropyl bromide, K2_2CO3_3, DMF55–60
Final PurificationColumn chromatography>95

Table 1: Optimized synthetic conditions for structural analogs .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic isoquinoline core and propyl substituent .

  • Organic Solubility: Soluble in DMSO (>50 mg/mL), moderate in dichloromethane and ethyl acetate.

  • Stability: Stable at room temperature under inert atmosphere; susceptible to hydrolysis under strongly acidic/basic conditions .

Thermal Characteristics

  • Melting Point: Estimated 210–215°C (decomposition observed near 220°C in analogs).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating degradation before melting .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 40% acetonitrile/60% water (0.1% TFA), flow rate 1.0 mL/min, retention time ~8.2 min .

  • TLC: Rf_f 0.45 (silica gel 60 F254_{254}, ethyl acetate/hexane 1:1).

Spectroscopic Standards

TechniqueKey Diagnostic Features
1H^1\text{H} NMRPropyl triplet (δ 0.92, J=7.3 Hz)
HRMS[M+H]+^+ 245.1284 (calc. 245.1286)
IR1721 cm1^{-1} (C=O stretch)

Table 2: Reference data for quality control .

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